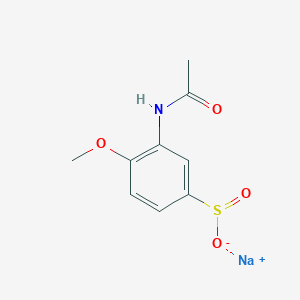

sodium 3-acetamido-4-methoxybenzene-1-sulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-acetamido-4-methoxybenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S.Na/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2;/h3-5H,1-2H3,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEXVVUCPNAZNA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Sodium 3 Acetamido 4 Methoxybenzene 1 Sulfinate

Synthesis of Precursor Molecules Bearing the Substituted Benzene (B151609) Ring

The synthesis of the core structure, 3-acetamido-4-methoxybenzene, requires the strategic introduction of three substituents onto a benzene ring in a specific orientation (1, 2, 4-substitution). The order of these introductions is dictated by the directing effects of the functional groups. Both the acetamido and methoxy (B1213986) groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.comlibretexts.orgechemi.comstackexchange.com This characteristic is fundamental to designing an efficient synthetic route.

Introduction of the Acetamido Moiety

The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group. echemi.comstackexchange.com Its introduction onto an aromatic ring is typically achieved through a two-step sequence: nitration followed by reduction to an amine, which is then acetylated.

However, a more direct approach in the context of this specific synthesis often involves starting with a precursor that already contains an amino group in the desired position. The acetylation of an aniline (B41778) derivative is a common and efficient method. For example, reacting an appropriate aminomethoxybenzene precursor with acetic anhydride (B1165640) or acetyl chloride converts the amino group into an acetamido group. youtube.com This transformation is often performed to protect the amino group and to moderate its activating effect, which can be crucial in subsequent electrophilic substitution reactions like sulfonation. youtube.com The acetamido group's resonance effect, which involves the lone pair of electrons on the nitrogen atom, is responsible for its ortho, para-directing nature. echemi.comstackexchange.com

Strategies for Methoxy Group Incorporation

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing substituent. wikipedia.orgyoutube.com Its presence significantly increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. msu.edu

There are several common strategies for incorporating a methoxy group:

Starting with a Methoxy-Substituted Precursor: The most straightforward approach is to begin the synthesis with a commercially available molecule that already contains the methoxy group, such as anisole (B1667542) (methoxybenzene) or a methoxyaniline.

Methylation of a Phenol (B47542): If the synthesis starts from a phenolic precursor (containing an -OH group), the methoxy group can be introduced via Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

The directing effect of the methoxy group is a key consideration. On a benzene ring, it strongly directs incoming electrophiles to the para position due to a combination of electronic and steric factors. wikipedia.org

Aromatic Functionalization Techniques

Achieving the specific 1,2,4-substitution pattern of the 3-acetamido-4-methoxybenzene precursor requires a careful application of electrophilic aromatic substitution (EAS) reactions. msu.edunih.govschoolwires.net The combined directing effects of the substituents must be considered.

A logical synthetic pathway could start with 4-methoxyaniline (p-anisidine). In this molecule, the methoxy group is at position 4 and the amino group is at position 1.

Acetylation: The amino group of 4-methoxyaniline is acetylated using acetic anhydride to form N-(4-methoxyphenyl)acetamide (acetanisidide). youtube.com

Electrophilic Substitution: The next step would be the introduction of the sulfonyl group precursor. The existing acetamido and methoxy groups will direct the incoming electrophile. The acetamido group at position 1 directs ortho and para. The para position is blocked by the methoxy group. The methoxy group at position 4 directs ortho and para. Its para position is blocked by the acetamido group. Both groups, therefore, direct the incoming substituent to positions 2 and 3. The sulfonation will occur at position 3, ortho to the acetamido group and meta to the methoxy group, leading to the desired precursor for the final sulfinate.

This controlled, stepwise functionalization ensures the correct placement of each group, leveraging their inherent electronic properties to guide the synthesis. youtube.comlibretexts.org

Formation of the Arylsulfinate Anion

Once the 3-acetamido-4-methoxybenzene scaffold is assembled, the final step is the creation of the sodium sulfinate group at the 1-position. This can be accomplished through various methods, most notably by the reduction of a corresponding sulfonyl chloride or by using sulfur dioxide surrogates.

Conversion from Sulfonyl Chlorides

The most conventional and widely used method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. nih.gov This process involves two main steps:

Chlorosulfonation: The precursor, N-(4-methoxy-3-sulfophenyl)acetamide, is reacted with a chlorinating agent. A more direct route involves the chlorosulfonation of N-(4-methoxyphenyl)acetamide with chlorosulfonic acid (ClSO₃H). rsc.org This electrophilic aromatic substitution reaction introduces the sulfonyl chloride (-SO₂Cl) group onto the ring, yielding 3-acetamido-4-methoxybenzene-1-sulfonyl chloride. matrix-fine-chemicals.com

Reduction: The resulting sulfonyl chloride is then reduced to the sodium sulfinate salt. A common reducing agent for this transformation is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base like sodium bicarbonate or sodium hydroxide (B78521) to neutralize the HCl produced. nih.govgoogle.com Zinc dust can also be employed as a reducing agent. nih.gov

The general reaction is: ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₄

This method is popular due to the ready availability of starting materials and the generally high yields of the resulting sulfinate salts. nih.gov

Table 1: Reagents for the Reduction of Arylsulfonyl Chlorides to Sodium Arylsulfinates

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with NaHCO₃ or NaOH, 70-80 °C | nih.govgoogle.comgoogle.com |

| Zinc Dust (Zn) | Aqueous solution with sodium carbonate | nih.gov |

| Titanium(IV) chloride/Samarium (TiCl₄/Sm) | THF, 60 °C | tandfonline.com |

Utilization of Sulfur Dioxide Surrogates

An alternative to the sulfonyl chloride route involves the use of sulfur dioxide (SO₂) surrogates. ox.ac.uk These reagents offer a way to generate the sulfinate functionality without handling gaseous and toxic SO₂ directly. dtu.dk This strategy typically begins with an aryl halide or an organometallic derivative of the 3-acetamido-4-methoxybenzene precursor.

The process generally involves:

Formation of an organometallic reagent (e.g., a Grignard or organolithium reagent) from an aryl halide (e.g., 1-bromo-3-acetamido-4-methoxybenzene).

This nucleophilic organometallic reagent is then reacted with a sulfur dioxide surrogate.

The resulting intermediate is quenched with an aqueous sodium salt solution (like Na₂CO₃) to yield the final sodium arylsulfinate. nih.gov

A prominent SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov Other surrogates include inorganic sulfites like sodium metabisulfite (B1197395), which can serve as a source of the sulfonyl group in various transformations. rsc.org These methods are valuable for their operational simplicity and for avoiding the often harsh conditions of chlorosulfonation. rsc.orgresearchgate.net

Table 2: Common Sulfur Dioxide (SO₂) Surrogates in Sulfinate Synthesis

| SO₂ Surrogate | Abbreviation | Key Features | Reference |

|---|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) | DABSO | Bench-stable solid, mild reagent. | nih.govdtu.dk |

| Sodium Metabisulfite | Na₂S₂O₅ | Inexpensive, abundant inorganic salt. | dtu.dkrsc.org |

| Thiourea Dioxide | - | Used as a reductive SO₂ surrogate. | rsc.org |

| Sodium Dithionite | Na₂S₂O₄ | Can be used in catalytic systems. | rsc.org |

Direct Sulfinylation Approaches

Direct sulfinylation involves the introduction of a sulfinate group onto an aromatic ring. A common and straightforward method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. This transformation can be achieved using reagents like sodium sulfite (Na₂SO₃) and sodium bicarbonate in water. nih.gov Another established method involves the reduction of a sulfonyl chloride with zinc dust and sodium carbonate. nih.gov

For a molecule like 3-acetamido-4-methoxybenzene-1-sulfinate, a direct approach would likely start from 3-acetamido-4-methoxybenzene-1-sulfonyl chloride. The reaction with a reducing agent such as sodium sulfite would yield the target sodium sulfinate. An alternative modern approach uses sulfur dioxide surrogates, such as the adduct of SO₂ with 1,4-diazabicyclo[2.2.2]octane (DABSO). This stable, solid reagent can react with organometallic species, like Grignard or organolithium reagents derived from an appropriately halogenated precursor (e.g., 1-bromo-3-acetamido-4-methoxybenzene), to generate the corresponding sulfinate salt upon aqueous workup. nih.govnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic chemistry have provided more sophisticated and often milder routes to aryl sulfinates, expanding the scope and applicability of these crucial intermediates.

Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful tools for the synthesis of aryl sulfinates from readily available starting materials like aryl halides and boronic acids. These methods often exhibit high functional group tolerance and proceed under mild conditions.

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl sulfinates from aryl halides. nih.gov These methods typically involve the use of a palladium catalyst, a suitable ligand, and a sulfur dioxide surrogate.

Nickel Catalysis : As a more sustainable and cost-effective alternative to palladium, nickel catalysis has gained significant traction. nih.gov Dual photoredox/nickel catalysis systems can achieve the cross-coupling of sodium sulfinates with a wide range of aryl halides, including challenging aryl chlorides, at room temperature. nih.gov This approach is valuable for synthesizing sulfones from sulfinates, but related methodologies can also target the synthesis of the sulfinates themselves. Nickel-catalyzed electrochemical sulfinylation of aryl halides using SO₂ as the sulfur source is another significant advancement, notable for its chemoselectivity and scalability.

Copper Catalysis : Copper-catalyzed cross-coupling reactions provide another efficient route. For instance, the coupling of aryl halides with sulfinic acid salts can be achieved using a copper(I) iodide (CuI) catalyst, sometimes in the presence of a green ligand like D-glucosamine, to produce aryl sulfones, demonstrating the reactivity of the sulfinate nucleophile. researchgate.net

Table 1: Comparison of Metal-Catalyzed Approaches for Aryl Sulfinate Synthesis and Related Reactions

| Metal Catalyst | Typical Precursor | Sulfur Source/Reagent | Key Advantages |

|---|---|---|---|

| Palladium | Aryl Halide, Arylboronic Acid | SO₂ Surrogates (e.g., DABSO) | Well-established, broad scope. nih.gov |

| Nickel | Aryl Halide (I, Br, Cl) | SO₂, Sodium Sulfinates | Lower cost, effective for less reactive chlorides, enables photoredox and electrochemical methods. nih.gov |

| Copper | Aryl Halide, Arylboronic Acid | Sodium Sulfinates (for sulfone synthesis) | Inexpensive catalyst, can utilize green ligands. researchgate.net |

Photoredox and Electrochemical Synthesis Approaches

Modern synthetic strategies increasingly leverage light and electricity to drive chemical reactions under mild conditions, offering unique reactivity and enhanced control.

Photoredox Catalysis : Dual photoredox and nickel catalysis has emerged as a powerful method for C-S bond formation. This strategy enables the efficient cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides to form sulfones at room temperature. nih.gov The process typically involves the generation of a sulfonyl radical from the sulfinate salt via a single-electron transfer (SET) event mediated by a photocatalyst. researchgate.net While often used for derivatization, similar principles can be applied to the synthesis of the sulfinates themselves from precursors like aryl halides.

Electrochemical Synthesis : Electrochemistry provides a reagent-free method for oxidation or reduction, aligning with the principles of green chemistry. Electrochemical methods have been developed for the synthesis of sulfonamides from sodium sulfinates and amines. rsc.org More directly, an inexpensive and scalable nickel-electrocatalytic protocol allows for the synthesis of aryl sulfinates from aryl iodides and bromides using a simple solution of SO₂ as the sulfur source. This net reductive process replaces chemical reductants with a sacrificial anode.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. While direct MCRs for the synthesis of sodium 3-acetamido-4-methoxybenzene-1-sulfinate are not prominently documented, sulfinates are key players in MCRs that produce more complex organosulfur compounds. For example, sulfones and sulfonamides can be synthesized in a one-pot fashion from triarylbismuthines, sodium metabisulfite (as an SO₂ source), and an appropriate electrophile (like an alkyl halide or a nitro compound). tandfonline.com In such a sequence, an aryl sulfinate is generated in situ and immediately trapped, showcasing a multicomponent approach to sulfonyl-containing products.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing aryl sulfinates and their derivatives, several strategies are employed:

Use of Greener Solvents : Reactions are increasingly designed to work in environmentally benign solvents like water or in deep eutectic solvents. tandfonline.com For example, CuI-assisted coupling of aryl halides and sulfinates can be performed in a DMSO-H₂O mixture. researchgate.net

Atom Economy : MCRs and catalytic reactions are inherently more atom-economical than stoichiometric processes. tandfonline.com

Sustainable Catalysts : There is a significant shift from using precious metal catalysts like palladium to more abundant and less toxic metals such as nickel and copper. nih.gov Metal-free conditions, such as iodine-catalyzed synthesis of sulfonamides from sulfinates, further enhance the green credentials of a process. nih.gov

Energy Efficiency : Photoredox and electrochemical methods often operate at ambient temperature, reducing the energy consumption associated with high-temperature reactions. nih.govrsc.org

Use of SO₂ Surrogates : The use of stable, solid SO₂ surrogates like DABSO or sodium metabisulfite avoids the handling of toxic, gaseous sulfur dioxide. nih.govnih.gov

Derivatization Strategies for Structural Exploration

This compound is a valuable intermediate precisely because its sulfinate moiety can be readily converted into other important sulfur-containing functional groups. This versatility allows for extensive structural exploration and the synthesis of diverse target molecules. rsc.org

The primary derivatizations include:

Synthesis of Sulfones : Aryl sulfinates are excellent nucleophiles for the synthesis of sulfones via reaction with various electrophiles. This can be achieved through coupling with aryl halides (catalyzed by copper or nickel/photoredox systems), or by reaction with alkyl halides. nih.govresearchgate.netorganic-chemistry.org

Synthesis of Sulfonamides : The oxidative coupling of sodium aryl sulfinates with primary or secondary amines is a fundamental route to sulfonamides, a critical functional group in pharmaceuticals. This transformation can be mediated by various reagents, including molecular iodine, N-chlorosuccinimide (NCS), or through electrochemical methods. nih.govnih.govrsc.org

Synthesis of Thiosulfonates : Reaction with sulfenylating agents can convert sodium aryl sulfinates into thiosulfonates. For instance, copper-catalyzed coupling with thiols or disulfides under aerobic conditions yields the corresponding thiosulfonates. nih.gov

Table 2: Key Derivatization Reactions of Sodium Aryl Sulfinates

| Target Functional Group | Reagent(s) | Typical Conditions |

|---|---|---|

| Aryl Sulfone | Aryl/Alkyl Halide | Ni/Photoredox catalyst or CuI catalyst. nih.govresearchgate.net |

| Sulfonamide | Amine (R₂NH) + Oxidant | I₂, N-chlorosuccinimide, or electrochemical oxidation. nih.govnih.gov |

| Thiosulfonate | Thiol or Disulfide | Cu catalyst, aerobic conditions. nih.gov |

| Sulfonyl Halide | Halogenating Agent (e.g., SO₂Cl₂) | Reaction with a suitable halogen source. |

Modification of the Sulfinate Group

The sulfinate group is a key functional handle that can be converted into other sulfur-containing functionalities, significantly expanding the molecular diversity of the parent compound.

One of the most common transformations of sodium sulfinates is their conversion to sulfonamides . This can be achieved through various methods, including iodine-mediated or ammonium (B1175870) iodide-mediated reactions with amines. d-nb.info These reactions typically proceed under mild conditions and tolerate a wide range of functional groups on both the sulfinate and the amine. d-nb.info The general approach involves the in-situ generation of a more reactive sulfonyl intermediate that readily couples with the amine.

Another important modification is the synthesis of sulfonyl fluorides . These compounds have gained attention in medicinal chemistry and chemical biology due to their unique reactivity. rhhz.net Sodium sulfinates can be converted to sulfonyl fluorides through a two-step, one-pot procedure involving an initial chlorination with reagents like cyanuric chloride, followed by a fluoride (B91410) exchange. rhhz.netrsc.org Alternative methods utilize thionyl fluoride or deoxyfluorinating agents like Xtalfluor-E® to directly convert sulfonic acids or their salts to the corresponding sulfonyl fluorides. theballlab.comrsc.org

The following table summarizes representative methods for the conversion of sodium sulfinates to sulfonamides and sulfonyl fluorides.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Sulfonamide Synthesis | Amines, NH4I, CH3CN, 80°C | Sulfonamide | d-nb.info |

| Sulfonyl Fluoride Synthesis | 1. Cyanuric chloride, TBAB, CH3CN, 60°C2. KHF2, rt | Sulfonyl Fluoride | rsc.org |

| Sulfonyl Fluoride Synthesis | Thionyl fluoride, DMF or BF3·OEt2 | Sulfonyl Fluoride | theballlab.comrsc.org |

Functionalization of the Acetamido Moiety

The acetamido group (-NHCOCH₃) provides another site for structural modification, primarily through reactions targeting the nitrogen atom.

N-alkylation of the acetamido group can introduce a variety of substituents, altering the steric and electronic properties of the molecule. While direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions, often involving a strong base to deprotonate the amide followed by reaction with an alkyl halide. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the substrate.

Alterations to the Methoxybenzene Core

The methoxy group on the benzene ring is a common target for modification, with demethylation being a primary transformation.

Demethylation of the methoxy group to a hydroxyl group can be accomplished using various reagents. Classic methods involve the use of strong acids like hydrogen bromide in acetic acid. mdma.ch More modern and often milder conditions utilize reagents such as pyridinium (B92312) hydrochloride in a molten state, which can be effective on a large scale. mdma.chresearchgate.net Lewis acids, such as aluminum chloride, can also be employed for regioselective demethylation of polymethoxy-substituted aromatic compounds. google.com The choice of demethylating agent often depends on the presence of other functional groups in the molecule to avoid undesired side reactions.

The table below presents common methods for the demethylation of methoxyarenes.

| Reagent(s) | Conditions | Product | Reference(s) |

| Pyridinium hydrochloride | 180-210 °C | Phenol | mdma.chresearchgate.net |

| Hydrogen bromide in acetic acid | Reflux | Phenol | mdma.ch |

| Aluminum chloride | Organic solvent, 0-80 °C | Phenol | google.com |

Synthesis of Analogs and Bioisosteres

The synthesis of analogs and bioisosteres of this compound is a key strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacological properties. nih.gov

Analogs can be synthesized by introducing different substituents on the aromatic ring or by modifying the existing functional groups. For instance, stilbene-based compounds with varying hydroxylation and methoxylation patterns have been synthesized to explore structure-activity relationships. nih.gov Similarly, resveratrol (B1683913) derivatives with different methoxy substitutions have been prepared and evaluated for their biological activities. nih.gov

Bioisosteres are chemical groups that can replace other groups within a molecule without significantly altering its biological activity, but potentially improving properties like metabolic stability or solubility. nih.govdrughunter.com For the benzene ring in the target compound, saturated bicyclic systems like bicyclo[1.1.1]pentanes and 2-oxabicyclo[2.1.1]hexanes have been proposed as bioisosteric replacements for ortho- and meta-disubstituted phenyl rings. enamine.net The amide and carboxylic acid functionalities also have well-established bioisosteres. drughunter.com For example, the trifluoroethylamine group can act as a bioisostere for an amide, potentially enhancing metabolic stability. drughunter.com

The following table lists some potential bioisosteric replacements for different moieties of the target compound.

| Original Moiety | Potential Bioisostere(s) | Reference(s) |

| Disubstituted Benzene Ring | Bicyclo[1.1.1]pentanes, 2-Oxabicyclo[2.1.1]hexanes | enamine.net |

| Amide | Trifluoroethylamine, 1,2,4-Triazole | drughunter.com |

| Carboxylic Acid (if sulfinate is a prodrug) | Tetrazoles, Acyl sulfonamides, Hydroxamic acids | chem-space.com |

Detailed Investigation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Sulfinate Formation

The synthesis of sodium arylsulfinates, including sodium 3-acetamido-4-methoxybenzene-1-sulfinate, is most commonly achieved through the reduction of the corresponding sulfonyl chloride. This process is a cornerstone for accessing the versatile sulfinate functionality.

The formation of arylsulfinates from sulfonyl chlorides typically involves a two-electron reduction process. A common laboratory method uses reducing agents like sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. The reaction mechanism proceeds through the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfinate.

In the broader context of sulfinate reactivity, electron transfer pathways are crucial. For instance, under visible light irradiation, sulfinates can form electron donor-acceptor (EDA) complexes with suitable partners like pyridinium (B92312) salts. tandfonline.com Upon photoexcitation, these complexes can undergo a single-electron transfer (SET) from the sulfinate to the acceptor, generating a sulfonyl radical. tandfonline.com This SET process is fundamental to the role of sulfinates as radical precursors.

The characterization of intermediates in reactions involving sulfinates often relies on indirect methods and computational studies. In reactions where sulfinates generate radicals, the presence of these transient species is typically confirmed through radical trapping experiments. tandfonline.com For example, the addition of a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 1,1-diphenylethylene (B42955) can inhibit the primary reaction, and the resulting trapped adduct can sometimes be detected by High-Resolution Mass Spectrometry (HRMS), providing strong evidence for a radical pathway. mdpi.com

Density Functional Theory (DFT) calculations are another powerful tool used to map out plausible reaction mechanisms, calculate the energy profiles of different pathways, and characterize the structure of transient intermediates that are difficult to observe experimentally. tandfonline.com

Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is a versatile species, exhibiting a rich and diverse reactivity profile. Its utility in organic synthesis stems from its ability to act as a potent nucleophile and as a precursor to highly reactive sulfonyl radicals.

The sulfur atom in the sulfinate anion is a strong nucleophile, a characteristic that is widely exploited for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.govsemanticscholar.org

C–S Bond Formation: Sodium arylsulfinates readily participate in nucleophilic substitution reactions with alkyl halides to form sulfones. organic-chemistry.org They are also effective nucleophiles in sulfa-Michael additions to activated alkenes, such as α,β-unsaturated ketones and maleimides, yielding β-sulfonyl ketones and related compounds. acs.orgacs.org These reactions are often promoted in polar solvents like water, which can stabilize the charged intermediates. acs.orgfigshare.com

N–S Bond Formation: The synthesis of sulfonamides can be achieved through the reaction of sodium sulfinates with various electrophilic nitrogen sources. nih.govrsc.org For instance, copper-catalyzed reactions with O-benzoyl hydroxylamines provide a direct route to a wide range of sulfonamides under mild conditions. rsc.org

S–S Bond Formation: Sulfinates can react with electrophilic sulfur species to form thiosulfonates. A notable example is the reaction with other sulfinates under specific conditions, such as BF₃·OEt₂-mediation, which can lead to a disproportionate coupling to yield thiosulfonates. nih.gov

Table 1: Examples of Nucleophilic Reactions of Arylsulfinates

| Reaction Type | Electrophile | Product Type | Reference |

| Alkylation | Benzyl Bromide | Sulfone | organic-chemistry.org |

| Sulfa-Michael Addition | α,β-Unsaturated Ketone | β-Sulfonyl Ketone | acs.org |

| Electrophilic Amination | O-Benzoyl Hydroxylamine | Sulfonamide | rsc.org |

| S-S Coupling | Disulfides | Thiosulfonate | nih.gov |

One of the most significant aspects of sulfinate chemistry is the ease with which they can be oxidized to form sulfonyl radicals (RSO₂•). This transformation can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.net These sulfonyl radicals are valuable intermediates for forming new bonds.

Under photocatalytic conditions, for instance, a photoexcited catalyst can be reductively quenched by the sodium sulfinate via a single-electron transfer, generating the sulfonyl radical. uni-regensburg.de This radical can then engage in a variety of transformations, including:

Addition to alkenes and alkynes, initiating radical cyclizations or difunctionalization reactions. uni-regensburg.de

Minisci-type reactions with heteroarenes. researchgate.net

Formation of sulfones through coupling with other radical species. researchgate.net

The involvement of a radical mechanism is often confirmed by experiments showing that the reaction is suppressed in the presence of radical scavengers like TEMPO. mdpi.com

Table 2: Methods for Generating Sulfonyl Radicals from Sodium Sulfinates

| Method | Conditions | Key Feature | Reference |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺) | Mild conditions, high functional group tolerance | uni-regensburg.de |

| Chemical Oxidation | Oxidants (e.g., K₂S₂O₈) | Transition-metal-free options available | nih.gov |

| Electrochemical Synthesis | Electric current | Avoids chemical redox agents | researchgate.net |

| Lewis Acid Mediation | BF₃·OEt₂ | Can proceed under thermal conditions | mdpi.com |

While the sulfinate anion is predominantly nucleophilic, its derivatives can exhibit electrophilic character at the sulfur atom. Esterification of a sodium sulfinate to form an alkyl sulfinate ester inverts the polarity (a concept known as umpolung). The resulting sulfinate ester (R-S(O)-OR') becomes a potent electrophile at the sulfur center, comparable in reactivity to a sulfonyl chloride. nih.gov These sulfinate esters readily react with organometallic nucleophiles (e.g., Grignard reagents) to provide a valuable route to sulfoxides. nih.gov

Furthermore, certain highly reactive sulfinates, such as sodium trifluoromethanesulfinate, can act as electrophilic reagents for trifluoromethylthiolation reactions under specific conditions. rsc.org This reactivity highlights the tunable nature of sulfinates, where the reaction pathway can be directed by altering the substrate and conditions. nih.gov

Mechanistic Aspects of Aromatic Substitution

Analysis of Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for substituted aromatic compounds. Unlike nucleophilic substitution reactions at tetrahedral carbons (SN1 and SN2), SNAr reactions on an aromatic ring are less common and require specific conditions. libretexts.orgwikipedia.org The direct SN2-type backside attack is impossible due to the steric hindrance of the benzene (B151609) ring, and the SN1 pathway, which would involve the formation of a highly unstable aryl cation, is energetically unfavorable. wikipedia.org

The most prevalent mechanism for NAS is the addition-elimination pathway. byjus.com This process occurs in two distinct steps:

Addition of the Nucleophile : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. ic.ac.uk

Elimination of the Leaving Group : The aromaticity is restored as the leaving group departs, resulting in the final substituted product. libretexts.org

For a nucleophilic aromatic substitution to proceed efficiently via this mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orguomustansiriyah.edu.iq These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. uomustansiriyah.edu.iq Without such stabilization, the energy barrier for the reaction is typically too high to overcome. ic.ac.uk

Role of Substituents (Acetamido, Methoxy (B1213986), Sulfinate) in Directing and Activating Aromatic Rings

The reactivity and regioselectivity of substitution reactions on the benzene ring of this compound are governed by the electronic properties of its three substituents. These properties determine whether the ring is activated or deactivated towards attack and where incoming groups will be directed.

Acetamido Group (-NHCOCH₃) : The acetamido group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). ijarsct.co.inchegg.com The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance (+R effect), which increases the electron density of the ring and makes it more susceptible to electrophilic attack. brainly.comechemi.com This resonance effect is strongest at the ortho and para positions, directing incoming electrophiles to these sites. ijarsct.co.in However, the activating effect is moderated by the electron-withdrawing carbonyl group (C=O), which pulls electron density away from the nitrogen, making the acetamido group less activating than an amino (-NH₂) group. brainly.com

Methoxy Group (-OCH₃) : The methoxy group is a strongly activating substituent and an ortho, para-director in EAS. libretexts.orgminia.edu.eg Similar to the acetamido group, the oxygen atom possesses lone pairs that it donates to the ring via a strong resonance effect (+R), significantly increasing the ring's nucleophilicity. youtube.com This makes the ring much more reactive towards electrophiles than benzene itself. libretexts.org While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in directing electrophilic substitution. minia.edu.eg In the context of nucleophilic aromatic substitution, its electron-donating nature deactivates the ring. youtube.com

Sulfinate Group (-SO₂⁻) : When considering the related sulfonic acid group (-SO₃H), from which the sulfinate is derived, it is a strongly deactivating group and a meta-director in EAS. wikipedia.orgopenochem.org Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. wikipedia.org Conversely, this electron-withdrawing characteristic activates the ring for nucleophilic aromatic substitution, particularly if positioned ortho or para to a leaving group. libretexts.orgbyjus.com The sulfinate group itself is a versatile functional group, often acting as a nucleophile or a precursor in the synthesis of sulfones. rsc.orgresearchgate.net

The combined influence of these groups on the aromatic ring is complex. The powerful activating and ortho, para-directing effects of the methoxy and acetamido groups would dominate in electrophilic substitution reactions, directing incoming electrophiles to the positions ortho or para relative to them.

| Substituent | Effect on EAS | Directing Influence (EAS) | Dominant Electronic Effect |

|---|---|---|---|

| Acetamido (-NHCOCH₃) | Activating | Ortho, Para | +R (Resonance Donation) |

| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| Sulfonic Acid (-SO₃H) | Strongly Deactivating | Meta | -I (Inductive Withdrawal) & -R (Resonance Withdrawal) |

General Principles of Organic Reaction Mechanisms Applicable to the Compound

Acid-Base Catalysis in Transformations

Acid-base catalysis is a fundamental principle in a vast number of organic transformations, including aromatic substitution reactions. nih.gov Electrophilic aromatic substitution (EAS) reactions, for instance, almost always require an acid catalyst, typically a Lewis acid or a strong Brønsted acid. libretexts.orgmasterorganicchemistry.com The catalyst's role is to generate a potent electrophile that is capable of overcoming the stability of the aromatic ring. libretexts.org For example, in sulfonation, concentrated sulfuric acid or fuming sulfuric acid (SO₃ in H₂SO₄) is used to generate the electrophile SO₃ or its protonated form. wikipedia.orglibretexts.org

For a compound like this compound, transformations involving the aromatic ring or its substituents could be subject to acid-base catalysis. For example, hydrolysis of the acetamido group can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Concerted vs. Stepwise Processes

Organic reaction mechanisms can be broadly classified as either concerted or stepwise. differencebetween.com

Concerted reactions occur in a single step where all bond-breaking and bond-forming events happen simultaneously. differencebetween.compsiberg.com These reactions proceed through a single transition state without the formation of any stable intermediates. quora.com

Stepwise reactions involve two or more elementary steps. ucla.edu In this type of mechanism, one or more reactive intermediates are formed along the reaction pathway. differencebetween.com

| Characteristic | Concerted Reaction (e.g., SN2) | Stepwise Reaction (e.g., EAS, SNAr) |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None | One or more (e.g., Arenium ion, Meisenheimer complex) |

| Transition States | One | Two or more |

| Bond Breaking/Forming | Simultaneous | Sequential |

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of chemical reactions, including those involving aromatic compounds, are significantly influenced by solvent and temperature.

Influence of Temperature : According to the principles of chemical kinetics, increasing the temperature generally increases the rate of reaction. This relationship is described by the Arrhenius equation, which indicates that a higher temperature provides more molecules with the necessary activation energy to react. In addition to affecting the rate, temperature can also influence the selectivity of a reaction. Some aromatic substitutions, such as sulfonation, are reversible. wikipedia.org In such cases, temperature can alter the position of the equilibrium. At lower temperatures, the product that is formed faster (the kinetically controlled product) may predominate, while at higher temperatures, the more stable product (the thermodynamically controlled product) is often favored. The activation enthalpies and entropies are key parameters that determine the temperature dependence of a reaction. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment. The analysis relies on chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of sodium 3-acetamido-4-methoxybenzene-1-sulfinate in a suitable solvent like D₂O or DMSO-d₆ would exhibit distinct signals corresponding to each type of proton in the molecule.

Aromatic Protons: The benzene (B151609) ring has three protons, whose chemical shifts are influenced by the electron-donating acetamido (-NHCOCH₃) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing sulfinate (-SO₂Na) group. Their expected patterns would confirm the 1,3,4-substitution pattern.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Acetamido Protons: This group gives rise to two signals: a singlet for the methyl (CH₃) protons and a singlet for the amide (NH) proton. The NH proton is exchangeable and may broaden or not be observed in protic solvents like D₂O.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.6 - 7.8 | d | ~2.0 | 1H |

| H-5 | 6.9 - 7.1 | d | ~8.5 | 1H |

| H-6 | 7.4 - 7.6 | dd | ~8.5, ~2.0 | 1H |

| -OCH₃ | 3.8 - 4.0 | s | N/A | 3H |

| -NHCOCH₃ | 2.0 - 2.2 | s | N/A | 3H |

| -NHCOCH₃ | 8.0 - 9.5 | s (broad) | N/A | 1H |

Note: Predictions are based on additive chemical shift rules and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-SO₂Na) | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 (-NHAc) | 130 - 135 |

| C-4 (-OCH₃) | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

| -OCH₃ | 55 - 60 |

| -NHCOCH₃ | 168 - 172 |

| -NHCOCH₃ | 23 - 26 |

Note: These are estimated chemical shifts. The sulfinate group's effect can cause significant variation.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique would be used to definitively assign each aromatic proton signal to its corresponding carbon signal (e.g., H-5 to C-5, H-6 to C-6, and H-2 to C-2). It would also correlate the methoxy proton singlet to the methoxy carbon and the acetamido methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for piecing together the molecular fragments. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a correlation to the C-4 carbon.

The amide proton (-NH) showing correlations to C-3 and the acetamido carbonyl carbon.

The aromatic proton H-2 showing correlations to C-4 and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. researchgate.net For this compound, HRMS is essential for confirming its atomic composition.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀NNaO₄S |

| Monoisotopic Mass (as neutral molecule + Na) | 251.0228 Da |

| Theoretical Exact Mass of [M+H]⁺ Ion | 230.0409 Da |

| Theoretical Exact Mass of [M+Na]⁺ Ion | 252.0228 Da |

Note: The observed ion in ESI-MS could be the protonated molecule [M+H]⁺ (from the sulfinic acid form) or a sodium adduct of the sodium salt [M+Na]⁺.

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and fragmented by collision with an inert gas. Analyzing the resulting fragment ions provides insight into the molecule's structure. A plausible fragmentation pathway for the protonated molecule ([C₉H₁₁NO₄S]⁺, m/z 230.04) could involve:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfinic acids, leading to a fragment ion at m/z ~166.06.

Loss of ketene (B1206846) (CH₂CO): Cleavage of the acetamido group could result in the loss of a neutral ketene molecule, yielding a fragment at m/z ~188.03.

Cleavage of the C-S bond: This could lead to fragments corresponding to the aromatic portion and the sulfinyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch | 3250 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 3000 |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1690 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

| Amide (N-H) | N-H Bend (Amide II) | 1510 - 1570 |

| Ether (Ar-O-C) | C-O Asymmetric Stretch | 1230 - 1270 |

| Sulfinate (S=O) | S=O Asymmetric & Symmetric Stretch | 980 - 1100 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores. The primary chromophore in this compound is the substituted benzene ring. The acetamido and methoxy groups act as auxochromes, modifying the absorption characteristics of the benzene ring. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) of the benzene π→π* transitions. Analysis of related aromatic compounds suggests that the primary absorption maxima (λmax) would likely occur in the 250-300 nm range. researchgate.net

Table 2: Predicted UV-Vis Absorption Data

| Chromophore | Solvent | Expected λmax |

|---|

Prediction based on the effects of acetamido and methoxy auxochromes on the benzene chromophore.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile, polar compounds like this compound. env.go.jpsigmaaldrich.com A reversed-phase HPLC (RP-HPLC) method is most suitable for this analysis.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase (such as C18) using a polar mobile phase. The mobile phase would likely consist of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector set to the compound's λmax. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a precise measure of its purity.

Table 3: Representative RP-HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at the determined λmax (e.g., 275 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a salt, is non-volatile and therefore not directly amenable to GC-MS analysis.

For GC-MS analysis to be feasible, the compound must first undergo a derivatization process to convert its polar functional groups (sulfinate and amide) into less polar, more volatile moieties. For instance, the sulfinate could be converted to a sulfonyl chloride and then to a more volatile ester. However, this multi-step process adds complexity and potential for artifacts. Therefore, HPLC remains the more direct and widely used chromatographic method for the analysis of this compound. env.go.jp In specialized cases involving complex mixtures, derivatization with reagents like tetramethylammonium (B1211777) hydroxide (B78521) has been used for related sulfonates, followed by GC-MS analysis. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique for the real-time monitoring of chemical reactions involving the synthesis of this compound. Its utility lies in the rapid, qualitative assessment of the consumption of starting materials and the concurrent formation of the desired product and any potential byproducts. This method allows for timely decisions regarding reaction progression, such as determining the point of completion or identifying any deviations from the expected reaction pathway.

In a typical synthesis, this compound is prepared via the reduction of a suitable precursor, such as 3-acetamido-4-methoxybenzene-1-sulfonyl chloride. TLC is instrumental in tracking the disappearance of the sulfonyl chloride and the appearance of the sodium sulfinate product.

The efficacy of TLC for reaction monitoring is contingent upon the judicious selection of the stationary and mobile phases. For compounds such as this compound and its precursors, silica (B1680970) gel 60 F254 plates are a standard choice for the stationary phase due to their polarity and wide applicability.

The mobile phase, or eluent, is a critical variable that must be optimized to achieve clear separation of the components in the reaction mixture. The polarity of the eluent is adjusted to control the migration of the spotted compounds up the stationary phase. A well-chosen mobile phase will result in distinct spots for the starting material, product, and any intermediates or byproducts, each with a unique Retardation factor (Rƒ). The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound in a given TLC system.

For the synthesis of this compound, a common mobile phase system would consist of a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate (B1210297) and hexane (B92381). The ratio of these solvents can be fine-tuned to achieve optimal separation. For instance, a 1:1 mixture of ethyl acetate to hexane might be a suitable starting point. Due to the ionic nature of the sodium sulfinate product and the potential presence of the corresponding sulfonic acid as a byproduct, the addition of a small amount of a polar modifier like acetic acid or methanol to the eluent can improve spot shape and resolution.

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light at a wavelength of 254 nm, as the aromatic rings in the compounds absorb UV radiation and appear as dark spots on the fluorescent indicator-impregnated plate.

To monitor the reaction, small aliquots of the reaction mixture are taken at regular intervals, diluted with a suitable solvent, and spotted onto the TLC plate alongside reference spots of the starting material. The disappearance of the starting material spot and the emergence and intensification of the product spot indicate the progress of the reaction.

The following interactive data table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound from 3-acetamido-4-methoxybenzene-1-sulfonyl chloride.

| Compound | Role in Reaction | Hypothetical Rƒ Value (1:1 Ethyl Acetate/Hexane) |

| 3-acetamido-4-methoxybenzene-1-sulfonyl chloride | Starting Material | 0.65 |

| This compound | Product | 0.20 |

| 3-acetamido-4-methoxybenzene-1-sulfonic acid | Potential Byproduct | 0.05 |

This table demonstrates the expected separation, with the less polar starting material having a higher Rƒ value and the more polar product and byproduct having lower Rƒ values. By observing the changes in the intensities of these spots over time, a researcher can effectively monitor the conversion of the starting material to the final product.

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, energy, and reactivity of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometries and properties. However, the application of these methods to sodium 3-acetamido-4-methoxybenzene-1-sulfinate has not been detailed in accessible research.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. It is frequently employed to determine optimized geometries, electronic energies, and the distribution of electron density. Such calculations would typically yield data on bond lengths, bond angles, dihedral angles, and atomic charges, offering a comprehensive picture of the molecule's three-dimensional structure and electronic landscape.

For a molecule like this compound, DFT could elucidate the influence of the acetamido, methoxy (B1213986), and sulfinate functional groups on the aromatic ring's electron distribution. However, specific studies presenting these findings are currently absent from the scientific record.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting molecular properties. While computationally more intensive than DFT, they can provide benchmark data for energetics and molecular structures. There is no evidence in the available literature of ab initio calculations being performed on this compound.

Reaction Pathway Modeling

Understanding the chemical reactivity and potential transformations of a compound is crucial. Reaction pathway modeling helps in identifying the mechanisms, transition states, and kinetics of chemical reactions.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

To model a chemical reaction, computational chemists locate the transition state—the highest energy point along the reaction pathway. Following this, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state connects the reactants and products. This type of analysis for reactions involving this compound has not been reported.

Prediction of Reaction Rates and Selectivity

By calculating the energy barriers from transition state analysis, it is possible to predict the rates of chemical reactions and understand why certain products (regio- or stereoisomers) are formed preferentially. Such predictive studies are invaluable for synthetic chemistry but have not been published for this specific sulfinate compound.

Intermolecular Interactions and Solvation Studies

The behavior of a molecule is significantly influenced by its interactions with its environment, particularly with solvent molecules. Solvation studies investigate these interactions and their effect on molecular conformation and reactivity. Computational models can simulate the solvent environment, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model). These studies are critical for understanding a compound's behavior in solution, but no such research has been made public for this compound.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.org By calculating these spectra for a proposed structure, researchers can compare the theoretical data with experimental results to confirm the molecule's identity and gain deeper insight into its electronic and vibrational properties.

Research Findings: Density Functional Theory (DFT) is the most common method for predicting NMR and IR spectra with high accuracy. nih.govresearchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. uncw.edu The computed shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using the equation δ = σref - σsample. These predictions can help assign peaks in an experimental spectrum, distinguish between isomers, and understand how the electronic environment of each nucleus is affected by the different functional groups. nih.gov For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy and acetamido methyl protons, and the various carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities after geometry optimization. researchgate.net This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the molecule's normal modes of vibration (stretches, bends, etc.). arxiv.org Comparing the calculated frequencies with an experimental IR spectrum aids in the assignment of absorption bands to specific functional groups. spectroscopyonline.comlibretexts.org For instance, calculations can pinpoint the expected frequencies for the N-H stretch, C=O stretch of the amide, S-O stretches of the sulfinate, C-O stretch of the methoxy group, and various vibrations associated with the aromatic ring. orgchemboulder.comlibretexts.org Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. semanticscholar.org

Table 3: Predicted Spectroscopic Signals for Key Functional Groups

| Functional Group | Spectroscopic Method | Predicted Signal Type | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Acetamido N-H | IR | Stretching Vibration | ~3300 - 3100 cm⁻¹ |

| Aromatic C-H | IR | Stretching Vibration | ~3100 - 3000 cm⁻¹ orgchemboulder.com |

| Aliphatic C-H (Methyl) | IR | Stretching Vibration | ~3000 - 2850 cm⁻¹ |

| Acetamido C=O | IR | Stretching Vibration | ~1680 - 1630 cm⁻¹ |

| Aromatic C=C | IR | Ring Stretching | ~1600 - 1450 cm⁻¹ libretexts.org |

| Sulfinate S-O | IR | Asymmetric/Symmetric Stretch | ~1100 - 1000 cm⁻¹ |

| Methoxy C-O | IR | Stretching Vibration | ~1275 - 1200 cm⁻¹ (asymmetric), ~1075-1020 cm⁻¹ (symmetric) |

| Aromatic Protons | ¹H NMR | Chemical Shift | ~6.5 - 8.0 ppm |

| Methoxy Protons (-OCH₃) | ¹H NMR | Chemical Shift | ~3.7 - 4.0 ppm |

| Acetamido Protons (-NHCOCH₃) | ¹H NMR | Chemical Shift | ~2.0 - 2.3 ppm (CH₃), ~7.5 - 9.5 ppm (NH) |

| Aromatic Carbons | ¹³C NMR | Chemical Shift | ~110 - 160 ppm |

| Carbonyl Carbon (-C=O) | ¹³C NMR | Chemical Shift | ~165 - 175 ppm |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | Chemical Shift | ~55 - 60 ppm |

| Acetamido Methyl Carbon (-CH₃) | ¹³C NMR | Chemical Shift | ~20 - 25 ppm |

Applications in Chemical Synthesis and Materials Science Research

Building Block in Organic Synthesis

Sodium aryl sulfinates are recognized as powerful precursors in organic synthesis due to their ability to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.org This flexible reactivity allows for the construction of a wide array of sulfur-containing molecules. rsc.org

Synthesis of Organosulfur Compounds (e.g., Sulfones, Sulfides, Thiosulfonates, Sulfonamides)

The sulfinate group is an excellent precursor for various organosulfur functional groups, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.gov

Sulfones: Aryl sulfinates are widely used to synthesize sulfones through cross-coupling reactions. nih.gov For instance, they can be coupled with aryl, heteroaryl, and vinyl halides under photoredox/nickel dual catalysis to form the corresponding sulfones at room temperature. nih.govresearchgate.net This method is noted for its excellent functional group tolerance. nih.gov

Sulfides: Diaryl thioethers (sulfides) can be synthesized through a Chan-Lam type C–S coupling reaction involving sodium aryl sulfinates and organoboron compounds, such as arylboronic acids. polyu.edu.hk This reaction typically uses a copper catalyst and a reducing agent like potassium sulfite (B76179). polyu.edu.hk

Thiosulfonates: These compounds are formed by creating a sulfur-sulfur bond. Sodium sulfinates can react with thiols or disulfides under aerobic conditions, often catalyzed by copper or iron salts, to yield both symmetrical and unsymmetrical thiosulfonates. rsc.org

Sulfonamides: The sulfonamide moiety is a key component in many therapeutic agents. Sulfonamides can be prepared directly from sodium sulfinates by coupling them with various primary and secondary amines. This transformation can be mediated by reagents like molecular iodine or ammonium (B1175870) iodide, providing a metal-free synthetic route. rsc.orgresearchgate.net

Table 1: Synthesis of Organosulfur Compounds from Sodium Aryl Sulfinates

| Target Compound | Reactant(s) | Typical Conditions |

|---|---|---|

| Sulfones | Aryl/Vinyl Halides | Photoredox/Nickel Catalysis |

| Sulfides | Organoboron Compounds | Copper Catalysis, K₂SO₃ |

| Thiosulfonates | Thiols, Disulfides | Copper or Iron Catalysis, Aerobic |

| Sulfonamides | Primary/Secondary Amines | I₂ or NH₄I Mediation |

Construction of Carbon-Sulfur, Nitrogen-Sulfur, and Sulfur-Sulfur Bonds

The versatility of sodium sulfinates is rooted in their ability to form various types of chemical bonds involving the sulfur atom. rsc.org

Carbon-Sulfur (C-S) Bonds: The formation of C-S bonds is fundamental to the synthesis of sulfones and sulfides. rsc.org In these reactions, the sulfinate can act as a nucleophile or a radical precursor. For example, in palladium or copper-catalyzed reactions with aryl halides or boronic acids, the aryl sulfinate provides the sulfur component for the new C-S bond. rsc.orgpolyu.edu.hk

Nitrogen-Sulfur (N-S) Bonds: The synthesis of sulfonamides is a prime example of N-S bond construction. rsc.org This typically involves the oxidative coupling of the sodium sulfinate with an amine, where a new bond is formed between the sulfur atom of the sulfinate and the nitrogen atom of the amine. rsc.orgresearchgate.net

Sulfur-Sulfur (S-S) Bonds: S-S bonds are the defining feature of thiosulfonates. These are constructed by coupling a sodium sulfinate with a sulfur source, such as a thiol, disulfide, or N-(arylthio)succinimide, under appropriate catalytic conditions. rsc.org

Stereoselective and Regioselective Applications

The application of sulfinate chemistry extends to reactions where control over the spatial arrangement of atoms is crucial.

Stereoselective Applications: While the specific use of sodium 3-acetamido-4-methoxybenzene-1-sulfinate in stereoselective synthesis is not extensively documented, the broader class of alkyl sulfinates has been shown to be effective partners in stereospecific cross-coupling reactions. For instance, enantioenriched alkyl sulfinates can undergo coupling with high stereochemical fidelity, completely retaining the configuration of the chiral carbon center. arctomsci.com This highlights the potential for developing chiral aryl sulfinates for asymmetric synthesis.

Regioselective Applications: Sodium aryl sulfinates participate in reactions where the position of functionalization is highly controlled. A notable example is the highly regioselective sulfonylation of NH-1,2,3-triazoles, which yields N²-sulfonyl triazoles with excellent selectivity. rsc.org Similarly, the hydrosulfonylation of certain alkynes with sodium aryl sulfinates can proceed with high regioselectivity to produce specific vinyl sulfone isomers. rsc.org The inherent substitution pattern of this compound would direct any further electrophilic aromatic substitution reactions, thus playing a role in the regiochemical outcome of such processes.

Role in Materials Science

While the use of this compound as a small molecule building block is well-established in organic synthesis, its specific applications in materials science are not as widely documented in the current literature. However, the functional groups it can produce are relevant to the field.

Incorporation into Polymeric Materials

There is limited direct evidence of this compound being used as a monomer or functionalizing agent for polymers. The sulfone group, which can be synthesized from sulfinates, is a component of high-performance polymers like poly(ether sulfone), known for their thermal stability and mechanical strength. nih.gov In principle, functionalized sulfinate precursors could be used to introduce specific properties into such polymer backbones, although this application for this specific compound is not detailed in available research. Other related compounds, such as poly(sodium styrene (B11656) sulfonate), are used to functionalize surfaces to improve biocompatibility, but these are pre-formed polymers rather than small molecule precursors. nih.gov

Contribution to Advanced Functional Materials

The development of advanced functional materials often relies on the precise incorporation of specific chemical moieties. Sulfonyl-containing compounds are integral to various functional materials. researchgate.net For example, the sulfur fluoride (B91410) exchange (SuFEx) reaction, which is significant in creating materials for drug discovery and chemical biology, can utilize aryl sulfonyl fluorides derived from aryl sulfinates. researchgate.net The functional groups present on this compound (acetamido and methoxy) could impart specific properties such as hydrogen bonding capability or altered solubility to a material. However, specific research detailing the contribution of this particular sulfinate to advanced functional materials has yet to be prominently reported.

Exploration of Optical and Mechanical Properties of Derived Materials

Research into materials derived from this compound is beginning to uncover their potential for unique optical and mechanical characteristics. The incorporation of this sulfinate into polymer backbones or as a functional additive can significantly influence the final properties of the material.

While specific data for materials derived exclusively from this compound is nascent, analogous studies on polymers incorporating similar aromatic sulfonate and acetamido moieties provide valuable insights. For instance, the presence of aromatic rings and polar groups can contribute to a high refractive index and enhanced thermal stability in polymers. The acetamido group, capable of hydrogen bonding, can play a crucial role in improving the mechanical strength and toughness of materials by promoting intermolecular chain interactions.

The sulfinate group itself is a versatile functional handle that can be transformed into other sulfur-containing linkages, such as sulfones and sulfonamides. These transformations can be exploited to tune the electronic and, consequently, the optical properties of the resulting materials, potentially leading to applications in optical sensors or specialty coatings. Further investigation is required to fully characterize the optical and mechanical profiles of materials specifically derived from this compound.

Precursor for Complex Organic Molecules

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those with pharmaceutical or biological relevance. The sulfinate moiety is a versatile functional group that can participate in a variety of carbon-sulfur and nitrogen-sulfur bond-forming reactions.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a significant area of application for sulfinate salts. While direct examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity of sodium arylsulfinates is well-established in the construction of various heterocyclic systems.

For instance, sodium arylsulfinates are known to be effective reagents in the synthesis of sulfonylated heterocycles. These reactions often proceed through the in situ generation of a sulfonyl radical or a sulfonyl cation, which can then react with a suitable heterocyclic precursor. The resulting sulfonylated heterocycles often exhibit enhanced biological activity compared to their unsubstituted counterparts.

Table 1: Potential Heterocyclic Scaffolds from Arylsulfinates

| Heterocyclic Core | Synthetic Strategy | Potential Application |

|---|---|---|

| Indoles | Radical cyclization of N-allyl anilines with sulfonyl radicals | Kinase inhibitors, Antiviral agents |

| Benzofurans | Palladium-catalyzed coupling of o-halophenols and sulfinates | Antimicrobial agents, Antitumor agents |

Strategies for Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. This approach allows for the rapid generation of analogues with potentially improved properties without the need for a complete re-synthesis.

This compound, and sulfinates in general, are valuable reagents for LSF. The sulfinate group can be converted into a sulfonyl radical, which can then participate in C-H functionalization reactions. This allows for the direct installation of the substituted arylsulfonyl moiety onto a complex substrate, providing a handle for further diversification or directly modulating the biological activity of the parent molecule.

The development of mild and selective methods for generating sulfonyl radicals from sulfinates has expanded the scope of LSF. Photoredox catalysis, for example, has emerged as a powerful tool for initiating these transformations under gentle conditions, making them compatible with a wide range of functional groups present in complex drug-like molecules. While specific applications of this compound in LSF are still emerging, its potential in this area is significant, offering a pathway to novel and diverse molecular architectures.

Environmental Fate and Degradation Mechanisms Academic Research

Pathways of Environmental Transformation

No specific data is available on the oxidative degradation of sodium 3-acetamido-4-methoxybenzene-1-sulfinate.

There is no available information on the hydrolytic stability of this compound or its degradation pathways in water.

Specific studies on the photodegradation of this compound have not been found in the scientific literature.

Biodegradation Studies

There is no available research assessing the potential for microbial degradation of this compound.

As no biodegradation studies have been identified, there is no information on the potential biodegradation products of this compound.

Environmental Compartmentalization and Transport Modeling

There is no available information regarding how this compound partitions between different environmental compartments such as soil, water, and air. Modeling its transport through the environment is therefore not possible without foundational data.

Sorption to Environmental Matrices (e.g., soil, sediment)

No studies were found that investigated the sorption ansorption and desorption characteristics of this compound to soil and sediment. Data on its potential to bind to organic matter or clay particles, which would influence its mobility in terrestrial and aquatic environments, is currently unavailable.

Volatilization and Atmospheric Fate

Information on the volatility of this compound and its potential for atmospheric transport and degradation is not present in the current body of scientific literature.

Analytical Methodologies for Environmental Monitoring

No specific analytical methods developed for the detection and quantification of this compound in environmental samples (e.g., water, soil, air) have been published. The development of such methods would be a prerequisite for any environmental monitoring program.

Investigation of Biochemical Mechanisms of Action in Vitro and Molecular Level Research

Studies on Molecular Target Identification and Validation

The initial step in understanding a compound's mechanism of action is to identify its molecular targets within a biological system. This often involves a combination of computational and experimental approaches.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are a fundamental technique to determine if a compound interacts with specific receptors. These assays measure the affinity and specificity of the binding between the compound (ligand) and the receptor. Typically, a radiolabeled or fluorescently tagged ligand of known affinity for the receptor is used in a competitive binding experiment with the test compound. The ability of the test compound to displace the labeled ligand indicates its binding affinity.

Table 1: Representative Data from a Ligand-Receptor Binding Assay

| Compound | Target Receptor | Kᵢ (nM) | Assay Type |

| Hypothetical Data | |||

| Compound X | Dopamine D2 Receptor | 15.2 | Radioligand Competition |

| Compound Y | Estrogen Receptor Alpha | 89.7 | Fluorescence Polarization |

This table illustrates the type of data generated from such assays; no such data is available for sodium 3-acetamido-4-methoxybenzene-1-sulfinate.

Enzyme Inhibition or Activation Studies

If the compound is suspected to target an enzyme, its effect on the enzyme's activity is measured. These studies determine whether the compound acts as an inhibitor, reducing the enzyme's catalytic rate, or as an activator, increasing it. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is a common metric.

Table 2: Example of Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

| Hypothetical Data | |||

| Compound A | Cyclooxygenase-2 (COX-2) | 2.5 | Competitive |

| Compound B | HIV-1 Protease | 0.8 | Non-competitive |

This table is for illustrative purposes only, as no enzyme inhibition or activation studies for this compound have been published.

Cellular Pathway Modulation

Once a molecular target is identified, research proceeds to understand how the compound's interaction with this target affects broader cellular processes and signaling networks.

Effects on Specific Intracellular Signaling Cascades

Many drugs exert their effects by modulating intracellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. Techniques like Western blotting, ELISA, and reporter gene assays are used to measure changes in the phosphorylation state or expression levels of key proteins within these cascades after treating cells with the compound.

Induction or Inhibition of Biochemical Processes

The modulation of signaling pathways ultimately leads to changes in cellular behavior. Assays can be conducted to measure the compound's effect on specific biochemical processes like apoptosis (programmed cell death), cell proliferation, or the production of inflammatory mediators.

Structure-Activity Relationship (SAR) Studies at the Molecular Level